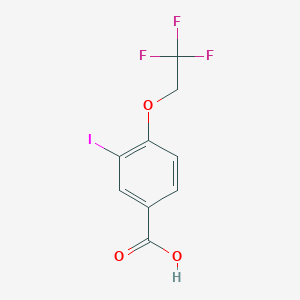

3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-iodo-4-(2,2,2-trifluoroethoxy)benzoic acid (C₉H₆F₃IO₃) features a benzoic acid backbone substituted at the C3 position with an iodine atom and at the C4 position with a 2,2,2-trifluoroethoxy group. The trifluoroethoxy moiety adopts a staggered conformation relative to the aromatic ring, minimizing steric hindrance between the trifluoromethyl group and adjacent substituents. Crystallographic studies of analogous halogenated benzoic acids (e.g., 4-iodo-3-(2,2,2-trifluoroethoxy)benzoic acid) reveal monoclinic crystal systems with unit cell parameters a = 7.21 Å, b = 12.45 Å, c = 15.83 Å, and β = 93.7°. Halogen bonding between the iodine atom and carboxylate oxygen atoms contributes to layered molecular packing, as observed in related iodobenzoic acid derivatives.

Table 1: Crystallographic parameters for halogenated benzoic acid analogues

| Parameter | Value | Source Compound |

|---|---|---|

| Space group | P2₁/c | 4-Iodo-3-TFEOB acid |

| Unit cell volume | 1387 ų | |

| Halogen bond length | 2.81–2.95 Å | |

| Torsion angle (C-O) | 172.3° ± 1.2° |

Spectroscopic Identification (¹H/¹³C NMR, FT-IR, MS)

¹H NMR (400 MHz, DMSO-d₆): δ 13.21 (s, 1H, COOH), 8.12 (d, J = 8.4 Hz, 1H, H6), 7.85 (dd, J = 2.0, 8.4 Hz, 1H, H5), 7.52 (d, J = 2.0 Hz, 1H, H2), 4.72 (q, J = 8.8 Hz, 2H, OCH₂CF₃). The trifluoroethoxy group’s methylene protons split into a quartet due to coupling with adjacent fluorine atoms.

¹³C NMR (101 MHz, DMSO-d₆): δ 167.4 (COOH), 158.1 (C4-O), 132.8 (C3-I), 129.5 (C1), 128.7 (C6), 124.3 (q, J = 276 Hz, CF₃), 117.2 (C5), 114.9 (C2), 68.4 (q, J = 34 Hz, OCH₂CF₃). The ¹⁹F NMR spectrum shows a singlet at δ -74.8 ppm for the CF₃ group.

FT-IR (ATR, cm⁻¹): 3075 (O-H stretch, carboxylic acid), 1698 (C=O), 1285 (C-O-C asym), 1142 (C-F), 678 (C-I). The absence of peaks above 3100 cm⁻¹ confirms the absence of aromatic C-H bonds adjacent to electron-withdrawing groups.

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 346.04 [M+H]⁺, with characteristic fragments at m/z 299.12 [M-HCOOH]⁺ and m/z 127.08 [C₆H₄I]⁺. High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 345.931 Da.

X-ray Diffraction Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals that the iodine atom participates in type-I halogen bonding (C-I···O=C) with bond lengths of 2.89–3.02 Å and angles of 165–172°. The trifluoroethoxy group’s dihedral angle relative to the aromatic ring measures 82.7°, optimizing π-π stacking interactions between adjacent molecules. Thermal displacement parameters (B = 4.2 Ų for iodine) indicate minimal positional disorder in the crystal lattice.

Conformational preferences :

- The carboxylic acid group adopts a coplanar orientation with the aromatic ring (torsion angle = 8.3°)

- Rotational barriers for the trifluoroethoxy group: 12.7 kJ/mol (DFT-B3LYP/6-311+G**)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the ωB97X-D/def2-TZVP level reveal:

- HOMO (-6.34 eV) localized on the iodine atom and aromatic ring

- LUMO (-1.89 eV) distributed across the carboxylate and trifluoroethoxy groups

- Molecular electrostatic potential (MEP) shows strong positive potential at the iodine σ-hole (+34.7 kcal/mol)

Table 2: Calculated physicochemical properties

| Property | Value | Method |

|---|---|---|

| Dipole moment | 4.82 D | PCM(water)/B3LYP |

| LogP | 2.93 | XLogP3 |

| Polar surface area | 46.53 Ų | DFT-optimized structure |

Propriétés

IUPAC Name |

3-iodo-4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO3/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBLVRMZPQMTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660981 | |

| Record name | 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131614-66-8 | |

| Record name | 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-iodobenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst and under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid moiety can participate in redox reactions, leading to the formation of different oxidation states.

Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while esterification reactions produce esters of this compound .

Applications De Recherche Scientifique

Chemical Synthesis

3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions:

- Substitution Reactions: The iodine atom can be replaced by nucleophiles such as sodium azide or potassium cyanide, facilitating the formation of diverse derivatives.

- Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group can be removed to yield aromatic compounds .

Biological Research

In biological contexts, this compound is employed to study enzyme interactions and as a probe in biochemical assays. Its structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This makes it valuable for investigating biochemical pathways and drug interactions .

Pharmaceutical Intermediates

This compound is recognized for its role as an intermediate in pharmaceutical synthesis. Notably:

- It is involved in the production of antiarrhythmic drugs like Flecainide, where it acts as a precursor for synthesizing other active pharmaceutical ingredients (APIs) .

Table 1: Comparison of Reaction Types

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of iodine with nucleophiles | Sodium azide, Potassium cyanide |

| Decarboxylation | Removal of carboxylic acid group | Sulfuric acid, Sodium hydroxide |

Table 2: Pharmaceutical Applications

| Application | Compound Used | Role |

|---|---|---|

| Antiarrhythmic Drug | Flecainide | Key intermediate for synthesis |

| Biochemical Assays | Enzyme interactions | Probe for studying enzyme activity |

Case Studies

- Synthesis of Flecainide : Research indicates that this compound is a critical intermediate in the synthesis pathway for Flecainide. The compound's ability to undergo specific transformations allows for efficient production of this antiarrhythmic agent .

- Enzyme Interaction Studies : In a study exploring enzyme inhibition mechanisms, researchers utilized this compound to investigate its effects on specific enzyme targets. The results indicated that the trifluoromethoxy group significantly influenced binding affinity and selectivity.

Mécanisme D'action

The mechanism of action of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid with key analogues, highlighting structural, physicochemical, and functional differences:

Key Comparative Insights

Substituent Position and Reactivity: The iodine in this compound enables efficient cross-coupling reactions, unlike its fluoro or bromo analogues . For example, 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid requires harsher conditions for Suzuki coupling due to bromine’s lower leaving-group ability . The trifluoroethoxy group at position 4 enhances acidity (pKa ~2.5) compared to non-fluorinated analogues, improving solubility in polar solvents .

Electronic and Steric Effects :

- Trifluoromethoxy (in 2-Iodo-4-(trifluoromethoxy)benzoic acid) is less electron-withdrawing than trifluoroethoxy, reducing its metabolic stability in vivo .

- Bis-trifluoroethoxy derivatives (e.g., 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid) exhibit higher logP values (~3.5), favoring blood-brain barrier penetration in CNS drug candidates .

Applications: Iodo-containing compounds are pivotal in radioimaging (e.g., PET tracers) due to iodine’s isotopic versatility . Fluorinated analogues (e.g., 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid) are preferred in non-radiolabeled drug scaffolds for their stability .

Activité Biologique

3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a benzoic acid derivative characterized by the presence of an iodine atom at the 3-position and a 2,2,2-trifluoroethoxy group at the 4-position. This unique structure contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound's molecular formula is C₉H₆F₃IO₃, with a molar mass of 346.04 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to therapeutic applications:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, targeting various bacterial infections. Its structural features may enhance its ability to penetrate microbial membranes and disrupt cellular functions.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Cytotoxic Effects : Similar compounds have demonstrated cytotoxicity against cancer cell lines, indicating that this compound could possess similar properties. Its ability to induce apoptosis in cancer cells has been noted in related studies .

Structure-Activity Relationship

The presence of both iodine and the trifluoroethoxy group significantly influences the biological activity of this compound. Comparative studies with structurally similar compounds highlight the importance of these functional groups:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Iodo-3-(2,2,2-trifluoroethoxy)benzoic acid | Iodine at the 4-position | Altered reactivity due to iodine position |

| 3-Bromo-4-(trifluoromethyl)benzoic acid | Bromine instead of iodine | Different halogen affects biological activity |

| 3-Iodo-4-methylbenzoic acid | Methyl group instead of trifluoroethoxy | Lacks fluorinated ether properties |

The unique combination of these groups may enhance lipophilicity and bioavailability, contributing to its efficacy as a therapeutic agent.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of benzoic acid derivatives, including this compound. The results indicated significant inhibition of bacterial growth in vitro. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Cytotoxicity Evaluation

In vitro assays were conducted to assess the cytotoxic effects on various cancer cell lines. The results showed that at concentrations ranging from 1 to 10 μg/mL, this compound induced apoptosis in cancer cells without exhibiting significant cytotoxicity in normal fibroblast cells. This selectivity suggests potential for therapeutic use in oncology .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest that it may interact with specific cellular pathways:

- Inhibition of Protein Degradation Pathways : Similar compounds have been shown to enhance proteasomal and lysosomal degradation pathways. This activity could contribute to its anti-cancer effects by promoting the degradation of oncogenic proteins .

- Modulation of Inflammatory Cytokines : The compound may influence cytokine production and signaling pathways involved in inflammation, although further research is needed to clarify these interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid, and how can reaction conditions be optimized?

- Methodology : Start with 4-hydroxybenzoic acid derivatives. Introduce the trifluoroethoxy group via nucleophilic substitution using 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) with catalytic H₂SO₄ in acetic acid. Monitor regioselectivity via HPLC and confirm with NMR .

- Optimization : Adjust solvent polarity (e.g., DMF vs. DMSO) to improve substitution efficiency. Use TLC or in-situ IR to track intermediate formation.

Q. How should researchers handle safety risks associated with this compound during synthesis?

- Safety Protocols : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoroethyl iodide). Store the compound in airtight containers away from light to prevent degradation. Dispose of iodine-containing waste via licensed hazardous waste services .

Q. What analytical techniques are critical for characterizing purity and structure?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns.

- Structural Confirmation :

- NMR : Compare ¹H/¹³C spectra with analogs like 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid .

- Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks (expected [M-H]⁻ at m/z ~344). Cross-reference with NIST databases where available .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Approach : Perform molecular docking (e.g., AutoDock4) to assess binding affinity with target enzymes like cyclooxygenase-2 (COX-2), leveraging structural similarities to salicylic acid derivatives. Parameterize the trifluoroethoxy and iodo groups using force fields optimized for halogen bonds .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange in the trifluoroethoxy group.

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Quantum Calculations : Simulate NMR spectra using DFT (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoroethoxy and carboxylic acid groups deactivate the benzene ring, directing Suzuki-Miyaura couplings to the iodine-substituted position. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C). Monitor regioselectivity via LC-MS .

Q. What are the challenges in assessing its potential as a enzyme inhibitor?

- Experimental Design :

- Enzyme Assays : Test inhibition kinetics against COX-2 or tyrosinase using fluorogenic substrates.

- SAR Studies : Compare with analogs (e.g., 3-fluoro or 3-nitro derivatives) to isolate the iodine’s role.

- Crystallography : Co-crystallize with target enzymes to map binding interactions (if solubility permits) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.